3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-24-18-7-4-15(5-8-18)6-9-20(23)22-13-16-11-17(14-21-12-16)19-3-2-10-25-19/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTMPHQRGWPQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate Synthesis
The preparation begins with the independent synthesis of two key intermediates:
- 4-(Methylthio)phenylpropanoyl chloride : Derived from 4-(methylthio)benzoic acid via a three-step sequence involving esterification, reduction to the alcohol, and oxidation to the carboxylic acid, followed by treatment with thionyl chloride.
- 5-(Thiophen-2-yl)pyridin-3-ylmethanamine : Synthesized through a Suzuki-Miyaura cross-coupling reaction between 5-bromopyridin-3-amine and thiophen-2-ylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/ethanol/Na₂CO₃ system.
Amide Bond Formation
The final step involves coupling the intermediates via amide bond formation. A representative protocol includes:
- Activation of the acyl chloride : 4-(Methylthio)phenylpropanoyl chloride (1.2 eq) is reacted with 5-(thiophen-2-yl)pyridin-3-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Base-mediated coupling : Triethylamine (2.5 eq) is added to scavenge HCl, with the reaction stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
- Workup : The mixture is washed with 5% NaHCO₃, brine, dried over MgSO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound (68–72% yield).
Reaction Condition Optimization
Coupling Reagent Screening
Comparative studies of coupling agents reveal significant yield variations:
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 72 | 98 |
| DCC/DMAP | THF | 25 | 65 | 95 |
| HATU/DIEA | DMF | 0–25 | 78 | 97 |
Data adapted from analogous amide syntheses
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency due to its enhanced activation of carboxylic acids, though at higher reagent cost.
Solvent and Temperature Effects
Critical parameters influencing reaction kinetics and selectivity:
| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | 8.93 | 40 | 12 | 72 |
| THF | 7.52 | 66 | 18 | 65 |
| DMF | 36.7 | 153 | 8 | 78 |
Polar aprotic solvents like DMF facilitate faster reactions but require stringent drying to prevent hydrolysis.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities employ tubular flow reactors for the amidation step, achieving:
Cost Optimization
Bulk synthesis utilizes 4-(methylthio)benzoic acid ($28–32/kg) and thiophen-2-ylboronic acid ($45–50/kg), with total production costs estimated at $120–150/kg at 100 kg batch scale.
Green Chemistry Innovations
Ultrasound-Assisted Synthesis
Implementing 35 kHz ultrasound irradiation reduces:
Aqueous-Phase Coupling
A water/THF biphasic system with TPGS-750-M surfactant achieves:
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–7.05 (m, 3H, thiophene-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂N), 2.89 (t, J = 7.2 Hz, 2H, COCH₂), 2.64 (t, J = 7.2 Hz, 2H, CH₂S), 2.48 (s, 3H, SCH₃).
- HRMS (ESI+) : m/z calculated for C₂₀H₁₉N₂OS₂ [M+H]⁺: 383.0984, found: 383.0986.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥98% purity with retention time 6.72 min.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features and Substituent Variations
The compound’s uniqueness lies in its combination of methylthio-phenyl and thiophene-pyridine groups. Below is a comparative analysis with key analogs:
2.2 Physicochemical Properties
- Lipophilicity : The methylthio group (logP ~1.0) increases lipophilicity compared to hydroxyl or methoxy analogs. Compounds with trifluoromethyl groups (e.g., 45 ) exhibit even higher logP values, enhancing membrane permeability .
- Melting Points : Analogs like 43 () melt at 92–98°C, typical for crystalline propanamides, while others (e.g., 46 ) exist as oils, indicating flexibility in the alkyl chain .
Key Research Findings
- Substituent Impact : The thiophene-pyridine unit in the target compound may improve binding affinity compared to purely phenyl-based analogs (e.g., 3s ) by enabling π-π interactions with aromatic residues in protein targets .
- Metabolic Stability : Methylthio groups resist oxidative metabolism better than methylsulfonyl (e.g., 44 , ), which could prolong half-life .
Biological Activity
3-(4-(Methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article will explore its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide . Its molecular formula is , and it features a complex structure that incorporates both thiophene and pyridine rings, which are known for their biological activity.
Research indicates that compounds containing thiophene and pyridine moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
- Modulation of Signaling Pathways : The compound might affect signaling pathways related to apoptosis or cell cycle regulation.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of similar compounds. For instance, derivatives of thiazole and thiophene have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 15.6 | |
| Thiophene Derivative B | HeLa (Cervical Cancer) | 10.2 | |
| Pyridine Derivative C | A549 (Lung Cancer) | 8.5 |
The specific compound has not been extensively studied in isolation; however, its structural analogs suggest a potential for similar activity.
Antiviral Activity
The compound's heterocyclic nature suggests it could also possess antiviral properties. Heterocycles are frequently explored for their ability to inhibit viral enzymes or interfere with viral entry into host cells. For example, some pyridine derivatives have shown inhibition against the NS5B polymerase of Hepatitis C Virus (HCV):
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine Derivative D | HCV NS5B | 32.2 | |
| Thiophene Derivative E | HIV RT | 0.26 |
Case Studies
- Case Study on Anticancer Activity : In a study examining a series of thiophene-containing compounds, one derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM, indicating that structural modifications could enhance potency against breast cancer cells .
- Case Study on Antiviral Efficacy : Another investigation into pyridine-based compounds revealed that certain modifications led to improved inhibition of HCV replication in vitro, suggesting that the incorporation of methylthio and thiophene groups could similarly enhance antiviral efficacy .
Q & A
Q. What are the optimal synthetic routes for 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between thiophene-pyridine derivatives and methylthio-phenyl intermediates.
- Amide bond formation via activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with the pyridinylmethylamine moiety.
- Critical parameters : Temperature (60–80°C for coupling steps), solvent choice (DMF or THF for polar aprotic conditions), and pH control (neutral to slightly basic for amidation).
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): To confirm substituent positions, methylthio group integrity, and amide bond formation.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- X-ray crystallography (if crystalline): To resolve stereoelectronic effects of the thiophene-pyridine core and methylthio-phenyl orientation .
Advanced Research Questions
Q. How does the methylthio (-SMe) group influence the compound’s reactivity and bioactivity?
- Electronic effects : The electron-donating methylthio group enhances aromatic ring stability and may modulate interactions with electron-deficient biological targets (e.g., enzymes with hydrophobic pockets).
- Metabolic stability : The thioether group is susceptible to oxidation (e.g., by cytochrome P450 enzymes), which can be mitigated via structural analogs with sulfone or sulfoxide derivatives .
- Structure-activity relationship (SAR) : Replacements with bulkier substituents (e.g., ethylthio) could alter binding affinity or solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Use standardized assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) to confirm activity thresholds.
- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics or microscale thermophoresis (MST) for affinity measurements.
- Batch variability analysis : Ensure synthetic consistency via QC protocols (e.g., HPLC purity checks) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the thiophene-pyridine core’s π-π stacking potential.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS).
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the amide group) for target engagement .
Q. How to design SAR studies for structural analogs?
- Core modifications : Replace thiophene with furan or pyrazole to alter electronic properties.
- Substituent variation : Test methylthio vs. methoxy or halogenated phenyl groups for improved lipophilicity or target selectivity.
- Bioisosteric replacements : Substitute the propanamide linker with sulfonamide or urea derivatives .
Q. What are the metabolic stability challenges, and how can they be addressed?
- Oxidative degradation : The methylthio group may form sulfoxide metabolites (detectable via LC-MS).
- Mitigation strategies : Introduce fluorine atoms at meta/para positions to block metabolic hotspots or use deuterated analogs to slow CYP450-mediated oxidation .
Q. How can solubility issues in in vitro assays be resolved?
Q. What in silico models assess toxicity and off-target effects?
- ADMET prediction : Tools like SwissADME or ProTox-II evaluate hepatotoxicity, hERG inhibition, and Ames mutagenicity.
- Pan-assay interference compounds (PAINS) filters : Screen for reactive functional groups (e.g., Michael acceptors) that may cause false positives .
Q. How to validate target engagement in cellular models?
- CRISPR/Cas9 knockout : Confirm loss of activity in cells lacking the putative target (e.g., a kinase or receptor).
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target protein upon ligand binding.
- Fluorescence polarization : Track competitive displacement of labeled probes in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
